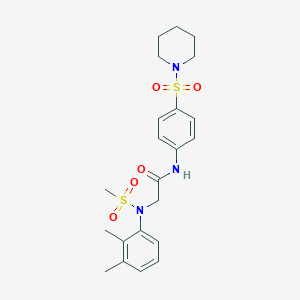![molecular formula C17H24N4O2 B301878 (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide, also known as CH-223191, is a synthetic compound that has been extensively studied for its potential as a selective antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in the regulation of various physiological and pathological processes, including immune function, cell differentiation, and cancer development.
作用機序
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide acts as a competitive antagonist of the AhR, binding to the receptor and preventing its activation by endogenous or exogenous ligands. This compound has been shown to inhibit the expression of AhR-regulated genes, such as CYP1A1, and to block the activation of the AhR by TCDD and other ligands.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to promote the differentiation of regulatory T cells. In cancer cells, this compound has been shown to inhibit cell proliferation and to induce apoptosis. This compound has also been shown to have effects on the metabolism of xenobiotics and on the development of the nervous system.
実験室実験の利点と制限
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has several advantages as a tool compound for studying the AhR. It is highly selective for the AhR and does not affect other related receptors, such as the estrogen receptor or the glucocorticoid receptor. It is also relatively stable and can be easily synthesized in large quantities.
One limitation of this compound is that it is not a perfect antagonist of the AhR and may have off-target effects at high concentrations. Additionally, this compound may have different effects in different biological systems, depending on the specific cell types and experimental conditions used.
将来の方向性
There are several areas of future research that could be explored using (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide as a tool compound. One potential direction is to investigate the role of the AhR in the regulation of metabolism and energy homeostasis, as recent studies have suggested that this receptor may play a role in the development of obesity and metabolic disorders. Another potential direction is to study the effects of this compound on the development of the nervous system, as this compound has been shown to affect the differentiation of neural stem cells. Finally, further studies are needed to determine the safety and efficacy of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential as a selective antagonist of the AhR. This compound has been used as a tool compound to investigate the role of the AhR in various biological processes, including immune function, cancer development, and metabolism. While this compound has several advantages as a tool compound, it also has limitations and may have off-target effects at high concentrations. Future research is needed to further explore the potential applications of this compound and to determine its safety and efficacy as a therapeutic agent.
合成法
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromopyridine with cycloheptylamine to form the corresponding amine, which is then reacted with 3-bromo-2-chloropropene to yield the desired product.
科学的研究の応用
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has been widely used as a tool compound to study the role of the AhR in various biological processes. It has been shown to inhibit AhR-mediated gene expression and to block the activation of the AhR by its endogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This compound has been used to investigate the role of the AhR in immune function, cancer development, and other physiological processes.
特性
分子式 |
C17H24N4O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-[(E)-[4-(cycloheptylamino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H24N4O2/c1-13(20-21-17(23)14-7-6-10-18-12-14)11-16(22)19-15-8-4-2-3-5-9-15/h6-7,10,12,15H,2-5,8-9,11H2,1H3,(H,19,22)(H,21,23)/b20-13+ |
InChIキー |
ZAXOTODZPYYWDV-DEDYPNTBSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC2CCCCCC2 |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2CCCCCC2 |
正規SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B301795.png)
![N-(2-{2-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B301796.png)
![Isopropyl 2-chloro-5-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B301798.png)
![N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B301801.png)
![2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide](/img/structure/B301802.png)
![methyl 4-{[(2Z,5E)-3-methyl-4-oxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301805.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301806.png)
![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301807.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301808.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301812.png)
![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)
